4-(4-Fluorophenoxy)cyclohexanamine
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2 |
InChI Key |
PQOUJGMSVPGFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-(4-Fluorophenoxy)cyclohexanamine has shown potential as a precursor in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its unique structure allows it to modulate biological pathways effectively.
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. For instance, studies involving prostate cancer cells (PC-3) have demonstrated its ability to inhibit cell growth at low micromolar concentrations.
- Receptor Modulation : The compound acts as a ligand for sigma receptors, which are implicated in neurological disorders. This interaction suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Biological Research
In biological studies, this compound is investigated for its effects on cellular processes and interactions with macromolecules.
- Cell Proliferation Inhibition : Structure-activity relationship (SAR) studies have shown that derivatives of this compound can inhibit cell proliferation in cancer models.
- Mechanism of Action : The mechanism involves binding to specific molecular targets, enhancing binding affinity due to the fluorine atom's presence, and modulating receptor activity.
Case Study 1: Antitumor Effects
A study utilizing the sulforhodamine B (SRB) assay assessed the antitumor effects of this compound. Results indicated significant inhibition of PC-3 prostate cancer cells, emphasizing the importance of receptor subtype expression in mediating these effects.
Case Study 2: Neuropharmacological Potential
Investigations into the compound's interaction with sigma receptors suggest its potential use in treating neurodegenerative diseases. In vitro studies have shown that it can influence intracellular signaling pathways associated with neuronal survival and apoptosis .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant inhibition of PC-3 prostate cancer cells | |
| Receptor Interaction | Ligand for sigma receptors | |
| Cell Proliferation | Inhibits proliferation in cancer cell lines |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s fluorophenoxy group distinguishes it from alkyl (e.g., isopropyl in ), halogenated alkyl (e.g., fluoroethyl in ), and dimeric (e.g., methylenebis in ) analogues.
- Electronic Effects: The fluorophenoxy group introduces strong electron-withdrawing character, contrasting with the electron-donating isopropyl group in or the mixed electronic effects of trifluoromethoxy in .
Physicochemical Properties and Substituent Effects
Table 2: Substituent Impact on Key Properties
Findings :
- Polarity: The fluorophenoxy group increases polarity compared to alkyl substituents but less than hydroxyl groups (e.g., in ).
- Solubility : Compounds with fluorinated aromatic groups (e.g., target compound) are likely less water-soluble than those with hydroxyl groups (e.g., ) but more soluble than purely aliphatic derivatives (e.g., ).
- Melting Points: Only 2-(4-Fluorophenoxy)phenol reports a melting point (77–78°C), suggesting crystalline stability due to hydrogen bonding.
Preparation Methods
Etherification via Phenolic Substitution
The foundational step in synthesizing 4-(4-fluorophenoxy)cyclohexanamine involves installing the 4-fluorophenoxy moiety onto a cyclohexane scaffold. A prevalent strategy employs SNAr reactions , leveraging the electron-withdrawing fluorine atom to activate the aromatic ring for nucleophilic attack. For instance, 4-fluorophenol reacts with 4-bromocyclohexanone in the presence of a base (e.g., potassium carbonate) to yield 4-(4-fluorophenoxy)cyclohexanone. This intermediate is pivotal for subsequent amination steps.
Reaction Conditions:
Reductive Amination of Cyclohexanone Derivatives
The ketone group in 4-(4-fluorophenoxy)cyclohexanone is converted to an amine via reductive amination . Ammonia or ammonium acetate serves as the nitrogen source, with sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts facilitating reduction.
Optimized Parameters:
-
Molar Ratio: 1:2 (ketone:ammonia)
-
Reducing Agent: NaBH3CN in methanol at 25°C yields 68–72% conversion.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the amine with >95% purity.
Continuous Flow Synthesis and Photoredox Catalysis
Telescoped Photoredox Hydroaminoalkylation (HAA)
Recent advances in continuous flow chemistry enable streamlined synthesis of cyclohexanamine derivatives. A photoredox-catalyzed HAA reaction, as demonstrated in spirocyclic tetrahydronaphthyridine (THN) synthesis, can be adapted for this compound. Here, a γ-pyridyl amine intermediate forms via radical addition, followed by intramolecular cyclization.
Flow Reactor Setup:
-
Photoredox Step: 3DPA2FBN photocatalyst, sodium azide (NaN3) as HAT agent, 420 nm LED irradiation.
-
SNAr Cyclization: 220°C in a high-temperature tubular reactor (20 min residence time).
Advantages:
Palladium-Catalyzed N-Arylation
For sterically hindered substrates, Buchwald-Hartwig amination offers an alternative. Aryl halides (e.g., 4-chloro-3-vinylpyridine) react with cyclohexanamine derivatives under palladium catalysis (Pd2(dba)3, Xantphos ligand).
Conditions:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr + Reductive Amination | NaBH3CN, K2CO3 | 68–72 | >95 | Moderate (batch) |
| Continuous Flow HAA | 3DPA2FBN, NaN3 | 79–98 | >99 | High (flow) |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 46–64 | 90–95 | Low (specialized ligands) |
Insights:
-
Flow Chemistry excels in yield and scalability but requires specialized equipment.
-
Reductive Amination remains accessible for lab-scale synthesis but suffers from moderate yields.
Industrial-Scale Production Considerations
Catalytic Hydrogenation
Large-scale synthesis often employs catalytic hydrogenation of nitro intermediates. 4-(4-Fluorophenoxy)cyclohexane nitro compounds are reduced under H2 (50 psi) with Raney nickel, achieving 85% yield.
Challenges:
-
Safety: High-pressure hydrogenation necessitates robust reactor designs.
-
Byproducts: Over-reduction to cyclohexanol derivatives requires careful monitoring.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate detection). Optimize parameters (mixing rate, temperature gradients) via DoE (Design of Experiments). Document batch records rigorously, including raw material sources (e.g., 4-fluorophenol purity ≥99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
